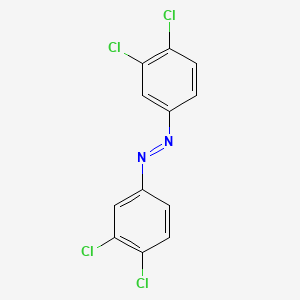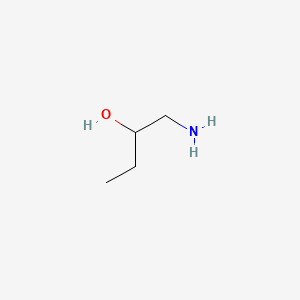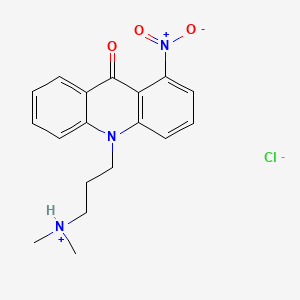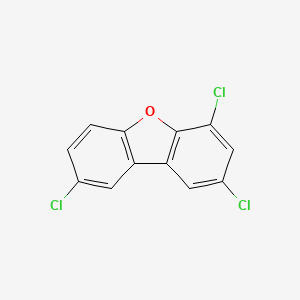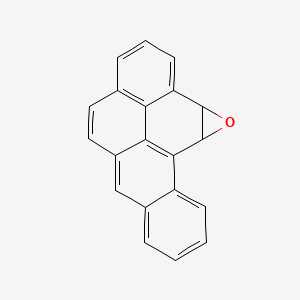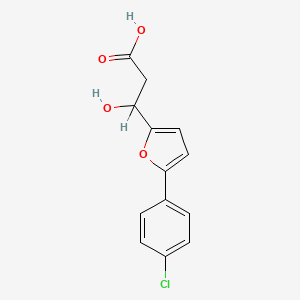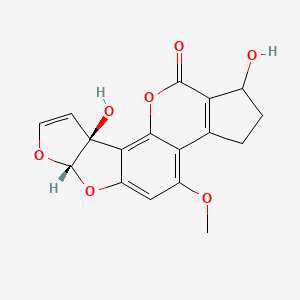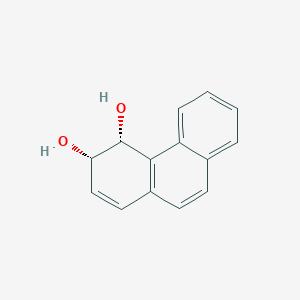
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.
Applications De Recherche Scientifique
Stereochemical Analysis
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is studied for its stereochemical properties. Boyd et al. (1981) prepared optically pure forms of cis- and trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene, allowing the determination of the absolute stereochemistry of these compounds. This research contributes to the understanding of the stereochemical aspects of phenanthrene metabolites (Boyd et al., 1981).
Enzymatic Metabolism
The metabolism of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol and related compounds is a subject of research. Vyas et al. (1982) explored the stereoselective metabolism of trans-1,2-dihydroxy-1,2-dihydrophenanthrene by rat liver microsomes, highlighting the significance of stereochemistry in biological transformations (Vyas et al., 1982).
Organic Synthesis Applications
The compound and its derivatives are utilized in organic synthesis. Goli et al. (1994) synthesized (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives, indicating its utility in the synthesis of complex organic molecules (Goli et al., 1994).
Mutagenicity and Tumorigenicity Studies
Research by Chang et al. (2013) on the mutagenicity and tumorigenicity of enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene, related to (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, provides insights into the compound's biological effects and potential risks (Chang et al., 2013).
Photochemical Studies
Woning et al. (1990) investigated the amine-promoted photochemical 1,3-H shift of 3,4-dihydrophenanthrene, providing insights into the photochemical behavior of these compounds (Woning et al., 1990).
Polymer Research
Liu et al. (2010) researched electrochemical copolymerization involving 9,10-dihydrophenanthrene, demonstrating the compound's potential in developing materials with novel properties, like tunable fluorescence (Liu et al., 2010).
Propriétés
Nom du produit |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |
Clé InChI |
FOTICWSJABVKPW-JSGCOSHPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



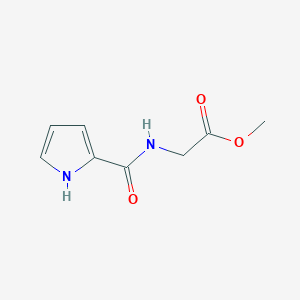
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
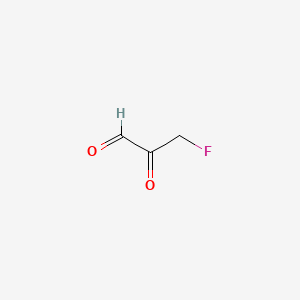
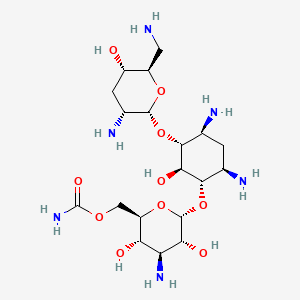
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)
